n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline
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Overview
Description
N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline is an organic compound with the molecular formula C14H14ClNS It is characterized by the presence of a 4-chlorophenyl group attached to a sulfanyl (thioether) linkage, which is further connected to a methyl group and a 4-methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline typically involves the reaction of 4-chlorobenzenethiol with 4-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to drug development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline involves its interaction with specific molecular targets. The sulfanyl group can form interactions with proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-N-methylaniline
- 3-Chloro-4-[(4-chlorophenyl)sulfanyl]-5-methylaniline
Uniqueness
N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline is unique due to the presence of both a sulfanyl linkage and a 4-methylaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
6632-00-4 |
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Molecular Formula |
C14H14ClNS |
Molecular Weight |
263.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)sulfanylmethyl]-4-methylaniline |
InChI |
InChI=1S/C14H14ClNS/c1-11-2-6-13(7-3-11)16-10-17-14-8-4-12(15)5-9-14/h2-9,16H,10H2,1H3 |
InChI Key |
WVXCLKIMORBOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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